(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate
CAS No.: 1609406-93-0
Cat. No.: VC11710200
Molecular Formula: C6H10N2O5
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609406-93-0 |
|---|---|
| Molecular Formula | C6H10N2O5 |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate |
| Standard InChI | InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2 |
| Standard InChI Key | RJIHZWFCFBCOHZ-UHFFFAOYSA-N |
| SMILES | CN1CC(=O)N(C1=O)CC(=O)O.O |
| Canonical SMILES | CN1CC(=O)N(C1=O)CC(=O)O.O |
Introduction
Chemical Identity and Structural Features
(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate belongs to the hydantoin class, which features a five-membered ring containing two nitrogen atoms and three carbonyl groups. The compound’s molecular formula is C₆H₁₀N₂O₅, with a molecular weight of 190.15 g/mol. Its IUPAC name, 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate, reflects the substitution pattern: a methyl group at position 3, two oxo groups at positions 2 and 5, and an acetic acid moiety at position 1 (Table 1).
Table 1: Molecular identity of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate
| Property | Value |
|---|---|
| CAS No. | 1609406-93-0 |
| Molecular Formula | C₆H₁₀N₂O₅ |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate |
| SMILES | CN1CC(=O)N(C1=O)CC(=O)O.O |
The crystal structure includes a water molecule of hydration, which influences its solubility and stability in aqueous environments. Computational models predict delocalized electron density across the imidazolidine ring, with hydrogen-bonding interactions stabilizing the hydrate form .
Synthesis and Preparation
The synthesis of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate involves multi-step organic reactions, as inferred from analogous hydantoin derivatives . A representative pathway, adapted from procedures in indole-based hydantoin synthesis , is outlined below:
Key Synthetic Steps
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Reductive Amination: Glycine ethyl ester hydrochloride reacts with an aldehyde precursor (e.g., indole-3-carbaldehyde derivatives) in the presence of triethylamine and sodium triacetoxyborohydride to form a secondary amine intermediate .
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Cyclization with Phenylisocyanate: The amine intermediate undergoes cyclization upon treatment with phenylisocyanate, forming the imidazolidine ring .
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Hydrolysis and Hydration: Basic hydrolysis of ester groups yields the free acetic acid derivative, which crystallizes as a hydrate.
Table 2: Reagents and conditions for critical steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reductive Amination | Na(AcO)₃BH, CH₂Cl₂, rt, 24h | Amine bond formation |
| Cyclization | PhNCO, Et₃N, reflux, 12h | Ring closure to imidazolidine |
| Hydrolysis | LiOH, H₂O/THF, rt | Ester to carboxylic acid conversion |
The final product is purified via recrystallization from methanol or aqueous ethanol, yielding white crystalline solids with melting points exceeding 200°C .
| Supplier | Purity | Packaging |
|---|---|---|
| Ryan Scientific, Inc. | >95% | 50 mg–1 g |
| Enamine | >98% | 100 mg–5 g |
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